molecular formula C14H21NO2 B3854760 1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine

1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine

Cat. No.: B3854760
M. Wt: 235.32 g/mol
InChI Key: PAVZOSJAUZWXPM-UHFFFAOYSA-N
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Description

1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 2-(2-phenoxyethoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of pyrrolidine with 2-(2-phenoxyethoxy)ethyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the bromide, displacing the bromide ion and forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen can be substituted with other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive pyrrolidine derivatives.

    Industry: Utilized in the development of novel materials, such as polymers and surfactants, due to its unique structural features.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the 2-(2-phenoxyethoxy)ethyl substitution.

    N-Substituted Pyrrolidines: Compounds with various substituents on the pyrrolidine nitrogen, such as N-methylpyrrolidine or N-phenylpyrrolidine.

    Phenoxyethoxy Derivatives: Compounds with similar 2-(2-phenoxyethoxy)ethyl groups attached to different core structures.

Uniqueness: 1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the 2-(2-phenoxyethoxy)ethyl group. This structural feature imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-6-14(7-3-1)17-13-12-16-11-10-15-8-4-5-9-15/h1-3,6-7H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVZOSJAUZWXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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